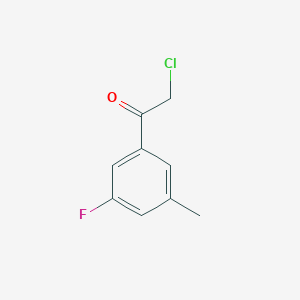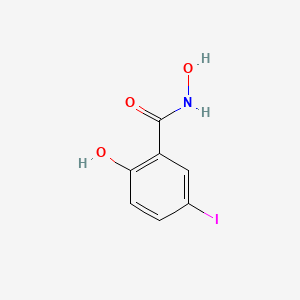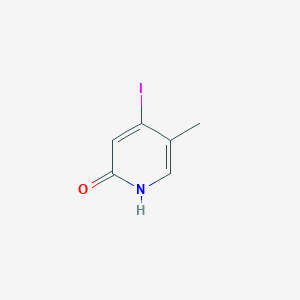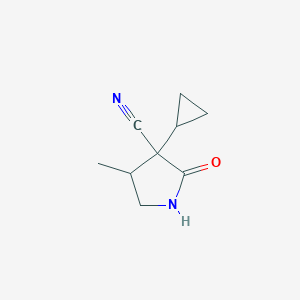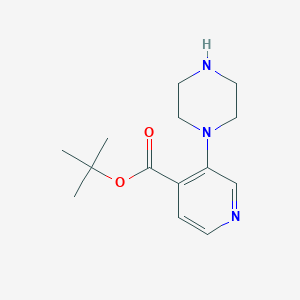
(2E)-3-(2-Ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(2-Ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, commonly referred to as E-3-EPPMF, is a chemical compound with a wide range of applications in scientific research. It is a highly versatile compound and has been used in a variety of fields, including drug discovery, biochemistry, and physiology. In
科学研究应用
E-3-EPPMF has been used in a variety of scientific research applications. It has been used to study the mechanism of action of drugs, to study the biochemical and physiological effects of drugs, and to study the pharmacokinetics of drugs. It has also been used to study the structure and function of enzymes, to study the structure and function of proteins, and to study the structure and function of nucleic acids. In addition, it has been used in cell culture studies, to study the effects of radiation on cells, and to study the effects of environmental toxins on cells.
作用机制
The mechanism of action of E-3-EPPMF is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, E-3-EPPMF can increase the levels of acetylcholine in the body, which can have a variety of effects on the nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of E-3-EPPMF have been studied in a variety of organisms. In humans, it has been shown to increase the levels of acetylcholine, which can lead to improved cognitive function, increased alertness and concentration, and improved memory. In animals, it has been shown to increase the levels of dopamine, which can lead to improved motor function and increased reward-seeking behavior. In addition, it has been found to have anti-inflammatory and antioxidant effects, which can be beneficial for the treatment of a variety of diseases.
实验室实验的优点和局限性
The use of E-3-EPPMF in lab experiments has several advantages. It is a safe and non-toxic compound, and it can be synthesized easily and cheaply. In addition, it can be used in a variety of experiments, including those involving drug discovery, biochemistry, and physiology. However, there are also some limitations to its use. It is a relatively new compound, and its effects are not yet fully understood. In addition, it can interact with other compounds, and its effects can be unpredictable.
未来方向
The potential future directions for E-3-EPPMF are numerous. It could be used to study the effects of other drugs, to study the effects of environmental toxins, and to develop new treatments for a variety of diseases. In addition, it could be used to study the mechanisms of action of other enzymes, to study the structure and function of proteins, and to study the structure and function of nucleic acids. Finally, it could be used to study the effects of radiation on cells and to develop new methods of drug delivery.
合成方法
E-3-EPPMF can be synthesized using a variety of methods, including the Wittig reaction, the Horner-Wittig reaction, and the Mitsunobu reaction. In the Wittig reaction, aldehydes or ketones are reacted with phosphonium ylides to form alkenes. The Horner-Wittig reaction is a variant of the Wittig reaction, in which the phosphonium ylide is generated in situ. The Mitsunobu reaction is a chemical reaction between an alcohol and an acid to form an ester. All three of these reactions can be used to synthesize E-3-EPPMF.
属性
IUPAC Name |
(E)-3-(2-ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-3-18-15-7-5-4-6-13(15)9-10-14(17)16-11-8-12(2)19-16/h4-11H,3H2,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPFMGCDSRWEQX-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3-Methyl-1,2,4-oxadiazol-5-yl)(tetrahydro-2H-pyran-4-yl)methyl]amine hydrochloride](/img/structure/B6356078.png)
